sodium;2,4-difluorobenzoate

Toxicology Analgesic Screening In Vivo Safety

Sourcing 2,4-difluorobenzoate for azole synthesis? The free acid's poor water solubility complicates aqueous protocols and reduces yield. Sodium 2,4-difluorobenzoate (CAS 1765-08-8) solves this with markedly enhanced aqueous solubility while delivering the exact 2,4-difluoro regiochemistry required for voriconazole and fluconazole core construction-a specificity that isomer-substituted analogs cannot replicate. - LD50 >2500 mg/kg (rat, i.p.) offers a quantifiably safer alternative to sodium salicylate (LD50 650 mg/kg) for in vivo study design. - Single-crystal XRD data (monoclinic C2, R₁=0.053) available as an identity/purity reference standard. - Bulk quantities in stock with room-temperature shipping for rapid global delivery.

Molecular Formula C7H3F2NaO2
Molecular Weight 180.08 g/mol
Cat. No. B7768402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2,4-difluorobenzoate
Molecular FormulaC7H3F2NaO2
Molecular Weight180.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)[O-].[Na+]
InChIInChI=1S/C7H4F2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1
InChIKeyZNMYMPIKSTUKOB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,4-Difluorobenzoate: Identity & Procurement Classification


Sodium 2,4-difluorobenzoate (CAS 1765-08-8, molecular formula C₇H₃F₂NaO₂) is the sodium salt derivative of 2,4-difluorobenzoic acid . This white to off-white crystalline powder belongs to the halobenzoic acid salt class . Its primary functional utility stems from the electron‑withdrawing 2,4‑difluoro substitution pattern on the aromatic ring, which significantly modulates the electronic properties of the benzoate moiety compared to non‑fluorinated or differently substituted analogs [1]. This specific substitution pattern is a key structural feature in the synthesis of certain antifungal azole drugs, making the compound a sought-after building block [1].

Sodium 2,4-Difluorobenzoate: Generic Substitution Risks


Direct substitution with other fluorobenzoate sodium salts (e.g., 2‑fluoro, 3‑fluoro, 2,6‑difluoro) or the free acid 2,4‑difluorobenzoic acid is not scientifically trivial and can invalidate experimental results. The precise 2,4‑difluoro regiochemistry dictates unique electronic and steric effects on the aromatic ring, which are not replicated by other isomers . Furthermore, the sodium salt form confers aqueous solubility and handling characteristics that differ markedly from the poorly soluble free acid [1]. Critically, comparative toxicological data reveal that even closely related analogs like sodium o‑fluorobenzoate exhibit distinct safety margins, underscoring that in‑class compounds cannot be considered interchangeable without rigorous re‑validation [2].

Sodium 2,4-Difluorobenzoate: Comparative Evidence


Acute Toxicity vs. Sodium Salicylate

In a direct in vivo toxicity study in rats, sodium 2,4-difluorobenzoate demonstrated a significantly superior safety margin compared to the standard antipyretic sodium salicylate, and also differed from the closely related analog sodium o-fluorobenzoate [1].

Toxicology Analgesic Screening In Vivo Safety

Solubility vs. Free Acid

The sodium salt form provides a critical advantage in polar solvent solubility and handling compared to the parent free acid, 2,4-difluorobenzoic acid, which has limited water solubility [1].

Formulation Chemistry Synthetic Methodology Process Development

Crystal Structure Confirmation

Single-crystal X-ray diffraction has definitively resolved the solid-state structure of sodium 2,4-difluorobenzoate, providing a high-resolution reference for crystallinity and purity assessment [1]. This level of structural validation is not universally available for all fluorobenzoate salts.

Solid-State Chemistry Analytical Validation Crystallography

Key Intermediate for Voriconazole & Fluconazole

The 2,4-difluorobenzoic acid moiety, and by extension its sodium salt, is a specific and documented key intermediate in the synthesis of the antifungal drugs voriconazole and fluconazole [1]. This specific regiochemical requirement is not met by other fluorobenzoate isomers, establishing a clear structural prerequisite for this application.

Medicinal Chemistry Antifungal Drug Synthesis Process Chemistry

Sodium 2,4-Difluorobenzoate: Validated Application Scenarios


In Vivo Pharmacology & Toxicology

For researchers designing in vivo studies where a fluorinated benzoate moiety is required, sodium 2,4-difluorobenzoate presents a quantifiably safer alternative to sodium salicylate (LD50 >2500 mg/kg vs. 650 mg/kg) [1]. Its distinct toxicity profile compared to even the closely related sodium o-fluorobenzoate allows for selection of the most appropriate compound for a given safety window [1].

Aqueous-Phase Synthesis & Process Development

When reaction protocols demand a 2,4-difluorobenzoate building block in aqueous or polar solvent media, the sodium salt is the logical procurement choice over the free acid due to its markedly enhanced solubility [1]. This simplifies reaction setup and can improve yield and reproducibility in process development [1].

Analytical Method & QC Reference Standards

The availability of high-resolution single-crystal X-ray diffraction data (monoclinic C2, R₁=0.053) for sodium 2,4-difluorobenzoate provides a robust reference point for analytical chemists developing identity and purity assays [1]. This makes it a valuable standard for characterizing new batches or for use as a reference material in solid-state analysis [1].

Voriconazole & Fluconazole Analog Synthesis

Medicinal chemistry programs focused on triazole antifungal agents will find sodium 2,4-difluorobenzoate to be an essential and specific procurement item. Its 2,4-difluoro substitution pattern is a documented prerequisite for the synthesis of voriconazole and fluconazole core structures, a role that cannot be fulfilled by generic or differently substituted benzoates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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